1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine, also known as EMIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMIP belongs to the class of piperazine derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters in the brain, including GABA, serotonin, and dopamine. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. It has also been shown to inhibit the reuptake of serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has also been shown to exhibit anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to have antioxidant activity and has been studied for its potential use in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. It is also relatively stable and can be stored for extended periods without significant degradation. However, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has some limitations for laboratory experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has not been extensively studied for its toxicity, and its safety profile in humans is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the treatment of cancer. Additionally, further studies are needed to understand the safety profile of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine in humans and to determine its optimal dosage and administration route. Overall, the study of 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has the potential to lead to the development of novel therapeutic agents for a wide range of disorders.
Synthesemethoden
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine can be synthesized through a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine. The reaction is typically carried out under controlled conditions, and the purity of the final product is ensured through various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit various pharmacological activities such as anticonvulsant, anxiolytic, and antidepressant effects. 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has also been studied for its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In addition, 1-ethyl-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine has been shown to have antitumor activity and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-12(10(3)18-14-11)13(17)16-8-6-15(5-2)7-9-16/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFCHUXVVCZAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCN(CC2)CC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.